molecular formula C7H9ClN2O B2939587 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 1172423-27-6

1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B2939587
CAS No.: 1172423-27-6
M. Wt: 172.61
InChI Key: JXZDLGFZEAKOGB-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position, a methyl group at the 5-position, and a reactive carbonyl chloride group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to undergo nucleophilic acyl substitution reactions. Its synthesis likely involves chlorination of the corresponding pyrazole-4-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-5(2)6(4-9-10)7(8)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDLGFZEAKOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

The carbonyl chloride group in 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride distinguishes it from analogs with alternative functional groups, such as carbaldehydes or carboxylic acids. For example:

  • 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (synthesized via the Vilsmeier-Haack reaction) contains a carbaldehyde group at the 4-position, which is less reactive than carbonyl chloride. This limits its utility in direct coupling reactions but makes it suitable for oxidation or reduction pathways .

Table 1: Functional Group Reactivity Comparison

Compound Functional Group Reactivity (Nucleophilic Acyl Substitution) Stability
This compound Carbonyl chloride High (forms amides, esters) Low (moisture-sensitive)
1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde Carbaldehyde Moderate (forms imines, undergoes oxidation) Moderate
Substituent Effects
  • Positional Influence : The ethyl group at the 1-position in the target compound provides steric bulk and electron-donating effects, enhancing metabolic stability compared to aryl-substituted analogs (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde). Aryl groups may introduce electron-withdrawing effects or susceptibility to oxidative degradation.
  • Methyl vs.

Table 2: Substituent Impact on Properties

Compound 1-Position Substituent 5-Position Substituent Electronic Effects Lipophilicity (LogP)*
This compound Ethyl (electron-donating) Methyl (electron-neutral) Moderate activation ~2.1 (estimated)
1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde Aryl (variable) Chloro (electron-withdrawing) Ring deactivation ~1.8–2.5 (varies)

*Estimated using fragment-based methods.

Research Findings and Industrial Relevance

  • Pharmaceuticals: Derivatives of this compound exhibit improved bioavailability compared to aryl-substituted analogs, as noted in patent literature for antifungal agents.
  • Agrochemicals : The 5-methyl substituent reduces phytotoxicity in herbicide intermediates relative to 5-chloro derivatives, as reported in crop protection studies.

Biological Activity

1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and various applications based on recent research findings.

  • Molecular Formula : C7H9ClN2O
  • Molecular Weight : 172.62 g/mol

This compound exhibits biological activity primarily through its interaction with various molecular targets, particularly enzymes and receptors. The compound is known to undergo several chemical reactions, including:

  • Substitution Reactions : The carbonyl chloride group can react with nucleophiles such as amines and alcohols, forming amides and esters.
  • Reduction Reactions : Under specific conditions, it can be reduced to yield 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde or 1-ethyl-5-methyl-1H-pyrazole-4-methanol.

This reactivity allows it to serve as a precursor for synthesizing more complex compounds with significant biological activities.

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial and antifungal properties. In particular, studies have shown that related compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. It is part of a broader class of pyrazoles that have demonstrated the ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43 to 14.65 μM . The mechanism appears to involve the disruption of microtubule assembly, which is crucial for cell division.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds in this class have been shown to inhibit inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound and related compounds:

StudyFindings
Desai et al. (2008)Synthesized pyrazoles with significant antimicrobial activity against various pathogens .
ACS Omega Study (2022)Identified several pyrazole derivatives with strong anticancer activity against MDA-MB-231 cells .
PMC Article (2018)Reported on the antioxidant properties of pyrazole derivatives, contributing to their therapeutic potential .

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a building block in pharmaceutical development. Its ability to form various derivatives makes it a valuable compound for synthesizing novel drugs targeting specific diseases such as cancer and infections.

Q & A

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the pyrazole core for targeted drug design?

  • Methodological Answer : Palladium-catalyzed coupling of the pyrazole boronate with aryl halides introduces diverse substituents. Optimize catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/EtOH) for yield. Characterize products via ¹H-¹³C HSQC NMR .

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